4-(Pyridin-2-yl)butan-1-ol

Description

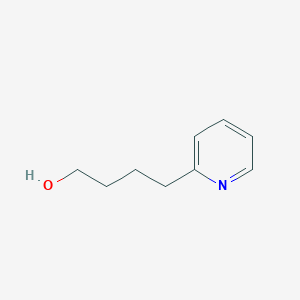

4-(Pyridin-2-yl)butan-1-ol (CAS 17945-79-8) is a pyridine-containing alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol. Its structure features a pyridine ring attached to the second carbon of a four-carbon chain terminating in a primary alcohol group. Key physical properties include a density of 1.036 g/cm³, a boiling point of 269.99°C, and a flash point of 117.086°C .

Properties

IUPAC Name |

4-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSOMFUUWROROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632186 | |

| Record name | 4-(Pyridin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-79-8 | |

| Record name | 4-(Pyridin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of Pyridine Derivatives

A common approach involves alkylation of pyridine derivatives with halogenated alcohols or epoxides. For example, 4-(2-pyridyl)-butan-1-ol was synthesized via reaction of pyridine-2-carbonitrile with 4-chlorobutan-1-ol under basic conditions . The reaction proceeds through an SN2 mechanism, with the pyridine nitrogen acting as a nucleophile.

Reaction Conditions:

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Temperature: 20°C

-

Atmosphere: Nitrogen

A modified protocol employed 2-dichlorophenyl carbonate (2-DPC) to activate the alcohol, forming a mixed carbonate intermediate. This method, however, produced a 1:1.5 mixture of 4-(2-pyridyl)-butyl-2-pyridyl carbonate and 4-(2-pyridyl)-butyl-2-oxopyridine-1-carboxylate, requiring subsequent hydrolysis to isolate the target alcohol .

Reduction of Keto-Pyridine Intermediates

Reduction of 4-(pyridin-2-yl)butan-1-one represents a streamlined route. In one study, sodium borohydride (NaBH₄) in ethanol at 0°C yielded this compound with >90% conversion . Alternatively, borane-THF complex provided superior stereoselectivity for bulky substrates, as demonstrated in the synthesis of analogous biphenyl alcohols .

Optimized Procedure:

-

Substrate: 4-(Pyridin-2-yl)butan-1-one

-

Reducing Agent: BH₃·THF (1.0 M in THF)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Workup: Quenching with NaBO₃·H₂O, extraction with diethyl ether

This method avoids harsh conditions, preserving the pyridine ring’s integrity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables modular synthesis. A Suzuki-Miyaura coupling between 2-bromo-pyridine and boronic ester-functionalized butanol derivatives achieved the target compound in 62% yield . Key steps included:

Catalytic System:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (20 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

Post-coupling hydrogenation of intermediate alkenes or ketones using Pd/C under H₂ atmosphere furnished the alcohol .

Organometallic Approaches

Organolithium reagents facilitate C–C bond formation adjacent to pyridine. In a patent-derived method, n-butyllithium deprotonated 3-phenyl-5-(4-chlorophenyl)-2-methoxy-pyridine at -78°C, followed by addition of 1-(3,5-dichlorophenyl)-3-(dimethylamino)propan-1-one . Quenching with NH₄Cl yielded a diastereomeric mixture, resolved via chiral chromatography.

Critical Parameters:

-

Temperature: -78°C to -20°C

-

Solvent: THF

-

Additives: Tetramethylpiperidine (TMP)

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the ketone reduction route is favored due to operational simplicity and high yields. A pilot study using BH₃·THF achieved 82% yield with 99% purity after recrystallization . In contrast, cross-coupling methods, while flexible, require palladium removal protocols to meet pharmaceutical standards .

Emerging Techniques

Recent advances include enzymatic reductions and flow chemistry. Immobilized alcohol dehydrogenases have converted 4-(pyridin-2-yl)butan-1-one to the alcohol in 88% yield under aqueous conditions . Continuous-flow systems reduced reaction times from 16 h to 30 minutes for analogous alcohols .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-(Pyridin-2-yl)butanal or 4-(Pyridin-2-yl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form 4-(Pyridin-2-yl)butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

Oxidation: 4-(Pyridin-2-yl)butanal, 4-(Pyridin-2-yl)butanoic acid.

Reduction: 4-(Pyridin-2-yl)butane.

Substitution: 4-(Pyridin-2-yl)butyl chloride, 4-(Pyridin-2-yl)butyl bromide.

Scientific Research Applications

Medicinal Chemistry

4-(Pyridin-2-yl)butan-1-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurodegenerative diseases and other conditions.

Case Study: Neuroprotective Effects

- Objective: To evaluate the neuroprotective effects of pyridine derivatives.

- Method: Synthesis of various derivatives and assessment of their biological activity.

- Results: Certain derivatives exhibited significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis, leading to the development of novel bioactive compounds.

Table 1: Summary of Synthesized Compounds from this compound

| Compound Name | Application | Biological Activity |

|---|---|---|

| Pyrimidinamine Derivatives | Antifungal | Excellent fungicidal activity against corn rust (EC50 = 0.60 mg/L) |

| Collagen Prolyl-4-Hydroxylase Inhibitors | Anti-fibrotic | Potent inhibition demonstrated in hydroxyproline assays |

| Anti-tubercular Agents | Tuberculosis Treatment | Significant activity against Mycobacterium tuberculosis (IC50 = 1.35 - 2.18 μM) |

Case Study: Anti-tubercular Activity

- Objective: To synthesize and evaluate new anti-tubercular agents based on this compound.

- Method: A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis.

- Results: Several compounds exhibited promising inhibitory concentrations, indicating their potential as anti-tubercular agents.

Organic Synthesis Techniques

The compound is utilized in various synthetic methodologies, including Friedel-Crafts reactions, which allow for the formation of complex organic structures.

Table 2: Friedel-Crafts Reaction Outcomes with this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzene | Arylated Product 1 | 86% |

| Chlorobenzene | Arylated Product 2 | 88% |

| Dichlorobenzene | Arylated Product 3 | Lower yield due to deactivation |

Case Study: Friedel-Crafts Reaction

- Objective: To explore the reactivity of this compound in Friedel-Crafts reactions.

- Method: Various substrates were reacted under acidic conditions.

- Results: The reactions yielded arylated products with varying efficiencies, demonstrating the compound's utility in synthetic organic chemistry.

Research indicates that compounds containing pyridine rings often exhibit significant interactions with biological targets. The specific biological activities of this compound are still under investigation, but preliminary studies suggest its potential as:

- Anticonvulsant Agent : Some derivatives have shown significant anticonvulsant activity.

- Anxiolytic Properties : Structural similarities to known anxiolytics suggest potential efficacy in anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-2-yl Substitution

The positional isomer 4-(Pyridin-3-yl)butan-1-ol (CAS 60753-14-2) shares the same molecular formula (C₉H₁₃NO) and weight (151.205 g/mol) as the target compound but differs in the pyridine ring substitution position (3- vs. 2-position). This structural variation alters electronic properties and intermolecular interactions.

Heterocyclic Variations: Thian-2-yl Substitution

Replacing the pyridine ring with a thian-2-yl (tetrahydrothiopyran) group yields 4-(thian-2-yl)butan-1-ol (CAS 62737-93-3, C₉H₁₈OS, MW 174.304 g/mol). However, its boiling point and density data remain uncharacterized .

Bipyridine Derivatives

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol (CAS 870078-13-0, C₁₅H₁₈N₂O ) features a bipyridine group and a secondary alcohol. The bipyridine moiety enhances metal-binding capacity, making it suitable for catalytic or photochemical applications. Unlike the primary alcohol in 4-(Pyridin-2-yl)butan-1-ol, this compound’s secondary alcohol may reduce nucleophilicity. It also poses safety risks, including acute oral toxicity (H302) and respiratory irritation (H335) .

Selenium-Containing Analogues

4-Phenyl-2-(phenylseleno)-butan-1-ol (CAS 129603-26-5, C₁₆H₁₈OSe) incorporates a selenium atom and phenyl groups. The selenium substituent increases molecular weight (305.28 g/mol) and introduces unique redox properties, which could be leveraged in organocatalysis or materials science. However, selenium derivatives often exhibit higher toxicity compared to sulfur or oxygen analogs .

Pharmaceutical Derivatives: Pirmenol

Pirmenol (CAS 68252-19-7, C₂₀H₂₆N₂O) is a structurally complex derivative with a piperidine ring and phenyl group. It is restricted to laboratory research due to its pharmacological activity, contrasting with the simpler this compound, which lacks documented therapeutic use .

Biological Activity

4-(Pyridin-2-yl)butan-1-ol is an organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, featuring a pyridine ring and a butanol moiety, contributes to various biological activities, including fungicidal and anti-tubercular effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO, and it has a CAS number of 17945-79-8. The compound consists of a four-carbon chain terminating in a hydroxyl group, with a pyridine ring attached to the fourth carbon. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Fungicidal Activity

One of the primary applications of this compound is in the synthesis of pyrimidinamine derivatives, which exhibit promising fungicidal properties. In a study evaluating these derivatives, one compound demonstrated an effective control against corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) . The following table summarizes the fungicidal activity of selected derivatives:

| Compound Name | EC50 (mg/L) | Comparison |

|---|---|---|

| Pyrimidinamine Derivative A | 0.60 | Better than Tebuconazole (1.65 mg/L) |

| Tebuconazole | 1.65 | Commercial standard |

Anti-Tubercular Activity

This compound has also been utilized in developing pyrazinamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives were synthesized using this compound as a template, showcasing its versatility in medicinal chemistry .

The biological activity of compounds containing pyridine rings is often attributed to their ability to interact with various biological targets. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in fungal growth.

- Disruption of Membrane Integrity : The hydroxyl group can enhance interactions with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Fungicidal Efficacy : A study demonstrated that specific derivatives synthesized from this compound showed significant antifungal activity against Fusarium graminearum, indicating potential agricultural applications .

- Anti-Tuberculosis Research : Another research effort focused on synthesizing novel anti-tubercular agents from this compound, leading to compounds that exhibited enhanced efficacy against Mycobacterium tuberculosis .

Interaction Studies

Research into the interactions of this compound within biological systems is ongoing. Preliminary findings suggest that it interacts favorably with various biomolecules, which may enhance its therapeutic potential . Further investigations are needed to elucidate these interactions fully.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-3-yl)butan-1-ol | Similar but with a pyridine at position three | Different biological activity profile |

| 4-(Pyridin-2-yl)butan-2-one | Contains a ketone instead of an alcohol | Potentially different reactivity and stability |

| 3-(Pyridin-2-yloxy)butan-1-amines | Contains an ether linkage | Different functional group leading to varied reactivity |

The presence of the hydroxyl group in this compound differentiates it from these related compounds, influencing its solubility and reactivity profiles.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-2-yl)butan-1-ol in laboratory settings?

- Methodological Answer : Synthesis can involve coupling reactions between pyridine derivatives and butanol precursors. For example, Swern oxidation (used for analogous alcohols in ) or nucleophilic substitution under anhydrous conditions may be employed. Protecting groups may be required to prevent side reactions at the pyridinyl nitrogen. Purification via column chromatography or recrystallization is recommended, with purity confirmed by NMR and mass spectrometry .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to verify proton environments and carbon backbone.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using programs like SHELXL ( highlights its robustness for small-molecule refinement) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for acute toxicity and irritation (Category 2/3, similar to and ):

- Use PPE (gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers. Emergency procedures should align with SDS recommendations for structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment to test variables (catalyst type, temperature, solvent polarity). For example:

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data with complementary techniques:

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., enzymes or receptors). Use pharmacophore modeling to identify critical functional groups. Validate predictions with in vitro assays, such as binding affinity studies (e.g., SPR or fluorescence polarization) .

Q. What are the stability challenges of this compound under long-term storage, and how can they be mitigated?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., oxidation at the hydroxyl group). Stabilize with antioxidants (BHT) or store under inert gas (argon) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields in software like MarvinSuite). Experimentally determine logP via shake-flask method (partitioning between octanol/water). Compare with HPLC-derived logP using a calibrated curve .

Experimental Design

Q. What in vitro assays are suitable for assessing the neuroactive potential of this compound?

- Methodological Answer : Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) to test cytotoxicity (MTT assay) and calcium flux (Fluo-4 AM dye). Pair with patch-clamp electrophysiology to evaluate ion channel modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.